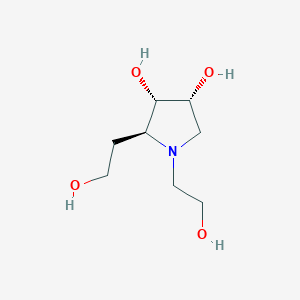
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with two hydroxyethyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxyethylation: The pyrrolidine derivative undergoes hydroxyethylation using ethylene oxide under basic conditions.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
2-Hydroxymethyl tetrahydrofuran: A structurally related compound with a tetrahydrofuran ring.
Iminosugar derivatives: Compounds containing a pyrrolidine-phosphine moiety used in catalysis.
Uniqueness
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
861675-49-2 |
|---|---|
Formule moléculaire |
C8H17NO4 |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
(2S,3S,4R)-1,2-bis(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO4/c10-3-1-6-8(13)7(12)5-9(6)2-4-11/h6-8,10-13H,1-5H2/t6-,7+,8-/m0/s1 |
Clé InChI |
AJGUOLSPZUDNSA-RNJXMRFFSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](N1CCO)CCO)O)O |
SMILES canonique |
C1C(C(C(N1CCO)CCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



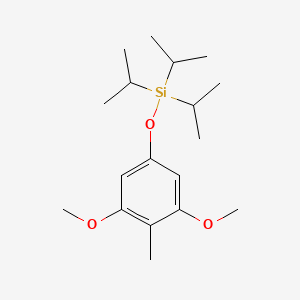

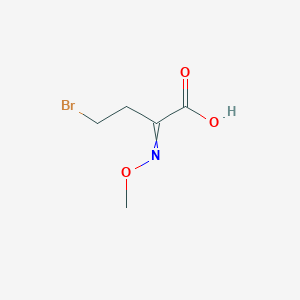
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

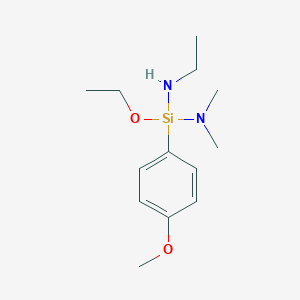
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
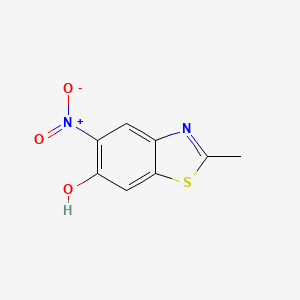

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)

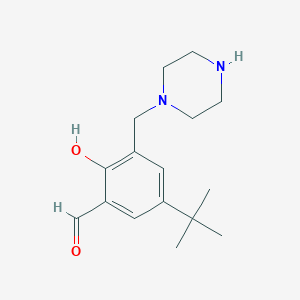
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
